![molecular formula C19H20ClF2N3O3 B2860760 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide CAS No. 2034463-71-1](/img/structure/B2860760.png)
4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C19H20ClF2N3O3 and its molecular weight is 411.83. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Estrogen Receptor Beta (ERβ) Binding Inhibition
This compound has been identified as a potential inhibitor of the estrogen receptor beta (ERβ) . ERβ is involved in various physiological processes, and its modulation can have therapeutic implications in diseases like breast cancer, prostate cancer, and osteoporosis. The compound’s ability to bind to ERβ could lead to the development of new drugs that selectively target this receptor, offering a more tailored approach to treatment.
Endocrine Disruption Studies
Due to the structural similarity with bisphenol derivatives, this compound may act as an endocrine disruptor . It can be used to study the effects of such compounds on hormonal systems, particularly how they interfere with the normal functioning of endocrine glands or the balance of hormones.
Coactivator Binding Inhibition
The compound could serve as a coactivator binding inhibitor, disrupting the interaction between nuclear receptors and their coactivators . This application is crucial for understanding gene expression regulation and could lead to novel treatments for diseases where gene expression is dysregulated, such as certain cancers and metabolic disorders.
Competitive Binding Assays
Researchers can employ this compound in competitive binding assays to study the binding affinity and kinetics of various ligands for nuclear receptors . This application is essential for drug discovery and development, as it helps identify compounds with high specificity and potency for their target receptors.
Docking Simulation Studies
The compound’s structure makes it suitable for docking simulation studies to predict how it and similar molecules might interact with various biological targets . These studies are a cornerstone of rational drug design, allowing for the optimization of lead compounds and the prediction of their biological activity.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF2N3O3/c20-14-3-1-12(2-4-14)15(26)5-6-16(27)23-11-17-24-18(25-28-17)13-7-9-19(21,22)10-8-13/h1-4,13H,5-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRWXMDGFMZEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=C(C=C3)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.